molecular formula C15H17N3O3S B1226532 1-(4-Ethyl-2-pyridinyl)-3-(4-methylphenyl)sulfonylurea

1-(4-Ethyl-2-pyridinyl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B1226532
M. Wt: 319.4 g/mol
InChI Key: GJTRUSPGDTVEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-2-pyridinyl)-3-(4-methylphenyl)sulfonylurea is a sulfonamide.

Scientific Research Applications

1. Rearrangement and Coordination in Chemistry

A study by Bermejo et al. (2000) investigated compounds closely related to 1-(4-Ethyl-2-pyridinyl)-3-(4-methylphenyl)sulfonylurea. They synthesized compounds like L1 and L2 through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, exploring their crystallographic characterization and interaction with nickel centers. This research demonstrates the potential for rearrangement and coordination in chemical applications (Bermejo, Sousa, Fondo, & Helliwell, 2000).

2. Structural Characterisation in Metal Complexes

Sousa et al. (2001) focused on the structural characterization of metal complexes containing derivatives of this compound. They isolated different compounds and characterized them using techniques like elemental analysis, IR spectroscopy, and magnetic measurements, providing insight into the applications of these compounds in the study of metal complexes (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).

3. Potential in Anticancer Activity

Research by Szafrański, Sławiński, & Kawiak (2017) explored the synthesis of N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea derivatives, closely related to this compound, with potential anticancer activity. They used methods like copper-catalyzed azide-alkyne cycloaddition for synthesis and tested these compounds on human cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Szafrański, Sławiński, & Kawiak, 2017).

4. Herbicide Degradation and Environmental Impact

A study by Saha & Kulshrestha (2002) on sulfosulfuron, a related sulfonylurea herbicide, delved into its stability under various environmental conditions. This research is significant for understanding the environmental impact and degradation behavior of similar sulfonylurea herbicides, providing insights into environmental chemistry and toxicology (Saha & Kulshrestha, 2002).

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-ethylpyridin-2-yl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H17N3O3S/c1-3-12-8-9-16-14(10-12)17-15(19)18-22(20,21)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3,(H2,16,17,18,19)

InChI Key

GJTRUSPGDTVEHA-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

solubility

47.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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